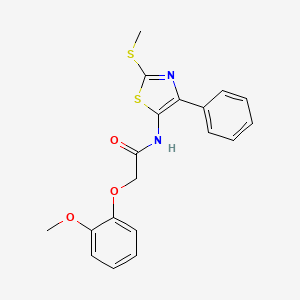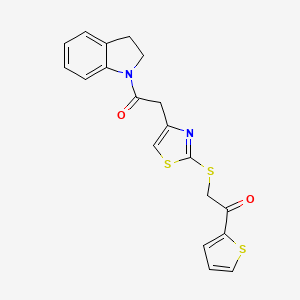
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
Übersicht
Beschreibung
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a pyrrolidine ring, a pyridazine ring, and a phenylurea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets . Pyrrolidine derivatives have also been reported to exhibit nanomolar activity against CK1γ and CK1ε .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . The chiral moiety of pyrrolidine derivatives has been suggested to influence kinase inhibition .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the construction of the pyridazine ring, followed by the introduction of the pyrrolidine ring and the benzyl group. The final step involves the formation of the phenylurea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring are known for their diverse pharmacological properties.
Phenylurea derivatives: These compounds are widely studied for their potential therapeutic applications.
Uniqueness
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential drug development.
Eigenschaften
IUPAC Name |
1-benzyl-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(23-16-17-6-2-1-3-7-17)24-19-10-8-18(9-11-19)20-12-13-21(26-25-20)27-14-4-5-15-27/h1-3,6-13H,4-5,14-16H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIQMZGYBPMHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B3207886.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3207890.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-mesitylacetamide](/img/structure/B3207892.png)

![3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3207909.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B3207934.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3207943.png)



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide](/img/structure/B3207961.png)
